Aminopromazine

Catalog No.
S518621
CAS No.
58-37-7
M.F
C19H25N3S
M. Wt
327.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopromazine

CAS Number

58-37-7

Product Name

Aminopromazine

IUPAC Name

1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine

Molecular Formula

C19H25N3S

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C19H25N3S/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h5-12,15H,13-14H2,1-4H3

InChI Key

YZQNFFLGIYEXMM-UHFFFAOYSA-N

SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

Solubility

Soluble in DMSO

Synonyms

Aminopromazine, Proquamezine

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

Description

The exact mass of the compound Aminopromazine is 327.1769 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Aminopromazine is a phenothiazine derivative primarily used as an antipsychotic and sedative agent. Its chemical formula is C19H25N3S, and it has a molecular weight of 327.49 g/mol. The compound features a sulfur atom in its structure, which is characteristic of many phenothiazines, contributing to its pharmacological properties. Aminopromazine is often utilized in veterinary medicine and for treating various psychiatric disorders in humans.

  • Oxidation: This compound can be oxidized to form various metabolites, which may have different pharmacological activities .
  • Acid-Base Reactions: Aminopromazine can participate in acid-base reactions typical of amines, where it can accept protons under acidic conditions, forming a positively charged species .
  • Complex Formation: It can interact with metal ions, forming complexes that may influence its biological activity .

Aminopromazine exhibits a range of biological activities:

  • Antipsychotic Effects: It primarily acts as a dopamine receptor antagonist, particularly at D2 receptors, which is crucial for its antipsychotic effects .
  • Sedative Properties: The compound also has sedative effects, making it useful for managing anxiety and agitation .
  • Antiemetic Activity: Aminopromazine is effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery .

Aminopromazine can be synthesized through various methods:

  • Alkylation of Phenothiazine: A common synthetic route involves the alkylation of phenothiazine with appropriate alkyl halides.
  • Reactions with Amines: The introduction of amino groups can be achieved through nucleophilic substitution reactions involving amines and phenothiazine derivatives.
  • Cyclization Reactions: Certain synthetic pathways may involve cyclization processes to form the characteristic tricyclic structure of aminopromazine .

Aminopromazine has several applications in both human and veterinary medicine:

  • Psychiatric Treatment: It is used to manage schizophrenia and other psychotic disorders.
  • Sedation: Employed as a sedative before surgical procedures or for managing severe agitation.
  • Veterinary Medicine: Used to treat behavioral issues in animals and to induce sedation for medical procedures .

Studies on the interactions of aminopromazine reveal its potential to interact with various drugs:

  • Drug Interactions: Aminopromazine can interact with other central nervous system depressants, enhancing sedative effects and increasing the risk of respiratory depression .
  • Metabolic Interactions: It may influence the metabolism of drugs processed by cytochrome P450 enzymes, leading to altered drug levels in the body .

Similar Compounds

Aminopromazine shares structural similarities with several other compounds in the phenothiazine class. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
PromazineC17H20N2SLess potent antipsychotic; primarily acts on serotonin receptors .
ChlorpromazineC17H19ClN2SMore widely used; has significant antiemetic properties .
ThioridazineC18H22N2SStronger sedative effects; less effective as an antipsychotic compared to aminopromazine .

Aminopromazine is unique due to its balanced profile of sedative and antipsychotic properties, making it suitable for specific therapeutic contexts where both effects are desired.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

327.17691898 g/mol

Monoisotopic Mass

327.17691898 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S9SDD93U5U

Other CAS

58-37-7

Wikipedia

Aminopromazine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-07-15
1: Wasfy A. [Attempt at a study of the effect of aminopromazine (3828 RP) on uterine cervix dilation]. Gynecol Obstet (Paris). 1968 Nov-Dec;67(5):553-8. French. PubMed PMID: 5730664.
2: BARON A, UJEC M. [Effect of aminopromazine on labor]. Pol Tyg Lek. 1963 Jan 7;18:57-9. Polish. PubMed PMID: 13969431.
3: BARON A, UJEC M. [The influence of aminopromazine during labor]. Rev Fr Gynecol Obstet. 1962 Apr;57:275-81. French. PubMed PMID: 13865145.

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